Cas no 956252-33-8 (1-{1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine)
1-{1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine Chemical and Physical Properties
Names and Identifiers
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- 1-{1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine
- Piperidine, 1-[[1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-methyl-
- 1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine
- CCG-191735
- AKOS002051044
- F2066-0134
- 1-[1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine
- 956252-33-8
- 1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
- Z237523314
- UPCMLD0ENAT5809052:001
- AKOS021616506
- 1-((1-((4-(tert-butyl)phenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine
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- Inchi: 1S/C21H31N3O4S2/c1-15-8-7-13-23(14-15)30(27,28)20-16(2)22-24(17(20)3)29(25,26)19-11-9-18(10-12-19)21(4,5)6/h9-12,15H,7-8,13-14H2,1-6H3
- InChI Key: ORMSFFHBDDUWDU-UHFFFAOYSA-N
- SMILES: N1(S(C2=C(C)N(S(C3=CC=C(C(C)(C)C)C=C3)(=O)=O)N=C2C)(=O)=O)CCCC(C)C1
Computed Properties
- Exact Mass: 453.17559883g/mol
- Monoisotopic Mass: 453.17559883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 803
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 106Ų
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 608.0±65.0 °C(Predicted)
- pka: -5.83±0.19(Predicted)
1-{1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2066-0134-2μmol |
1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine |
956252-33-8 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F2066-0134-5μmol |
1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine |
956252-33-8 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F2066-0134-10μmol |
1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine |
956252-33-8 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F2066-0134-20μmol |
1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine |
956252-33-8 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F2066-0134-1mg |
1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine |
956252-33-8 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F2066-0134-2mg |
1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine |
956252-33-8 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F2066-0134-3mg |
1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine |
956252-33-8 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F2066-0134-4mg |
1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine |
956252-33-8 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F2066-0134-5mg |
1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine |
956252-33-8 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F2066-0134-10mg |
1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine |
956252-33-8 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
1-{1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 1-{1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine
Chemical Compound CAS No. 956252-33-8: 1-{1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine
The compound with CAS No. 956252-33-8, named 1-{1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine, is a highly specialized organic chemical entity. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in various chemical and pharmaceutical applications. The structure of this compound is characterized by a pyrazole ring substituted with tert-butylbenzenesulfonyl and methyl groups, further connected to a piperidine moiety via a sulfonamide linkage. This unique combination of functional groups and structural motifs makes it a subject of interest in both academic and industrial research.
Recent studies have highlighted the potential of this compound in the field of drug discovery, particularly in the development of novel therapeutic agents. The pyrazole ring is known for its ability to act as a bioisostere, offering structural diversity while maintaining pharmacokinetic properties. The presence of the tert-butylbenzenesulfonyl group enhances the lipophilicity of the molecule, which is crucial for improving drug absorption and bioavailability. Additionally, the methyl-substituted piperidine moiety contributes to the compound's stability and ability to interact with biological targets.
One of the most promising applications of this compound lies in its potential as a prodrug or a bioactive agent in medicinal chemistry. Researchers have explored its ability to inhibit specific enzymes and receptors, making it a candidate for treating various diseases, including cancer and inflammatory disorders. For instance, studies have shown that derivatives of this compound can modulate the activity of protein kinases, which are key players in cellular signaling pathways.
In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The use of advanced catalytic systems has enabled chemists to achieve high yields and selectivity in its preparation. Furthermore, green chemistry principles have been integrated into its synthesis to minimize environmental impact and improve sustainability.
The physical properties of this compound, such as its melting point, solubility, and stability under different conditions, have been extensively characterized using modern analytical techniques like NMR spectroscopy and mass spectrometry. These properties are critical for determining its suitability in various applications and for ensuring safety during handling and storage.
From an environmental standpoint, the degradation pathways of this compound have been studied to assess its potential impact on ecosystems. Research indicates that it undergoes biodegradation under aerobic conditions, reducing its persistence in the environment. However, further studies are required to fully understand its ecological footprint and ensure compliance with regulatory standards.
In conclusion, the compound CAS No. 956252-33-8 represents a significant advancement in organic chemistry due to its unique structure and diverse functional groups. Its potential applications span across multiple disciplines, including drug discovery, materials science, and catalysis. As research continues to uncover new insights into its properties and functions, this compound is poised to play a pivotal role in shaping future innovations in chemistry and related fields.
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